molecular formula C11H15N3O B6362613 3-Methyl-1-(pyridine-4-carbonyl)piperazine CAS No. 1240568-24-4

3-Methyl-1-(pyridine-4-carbonyl)piperazine

Cat. No.: B6362613
CAS No.: 1240568-24-4
M. Wt: 205.26 g/mol
InChI Key: ZXYNXZVZLBITIX-UHFFFAOYSA-N
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Description

This compound is characterized by a piperazine ring substituted with a methyl group and a pyridine-4-carbonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridine-4-carbonyl)piperazine typically involves the reaction of 3-methylpiperazine with pyridine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridine-4-carbonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

The major products formed from these reactions include various substituted piperazines and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-1-(pyridine-4-carbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Similar in structure but lacks the pyridine-4-carbonyl group.

    4-Methylpiperazine: Similar but with the methyl group on the piperazine ring instead of the pyridine ring.

    Pyridine-4-carbonylpiperazine: Similar but without the methyl group on the piperazine ring

Uniqueness

3-Methyl-1-(pyridine-4-carbonyl)piperazine is unique due to the presence of both the methyl group and the pyridine-4-carbonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylpiperazin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-8-14(7-6-13-9)11(15)10-2-4-12-5-3-10/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNXZVZLBITIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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